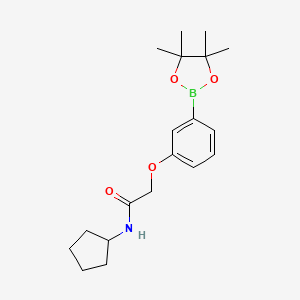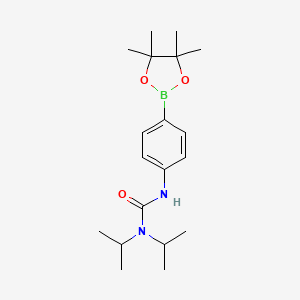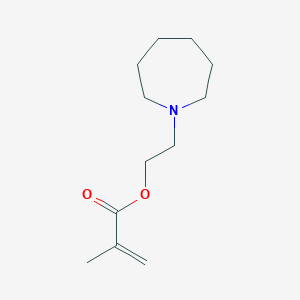
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester typically involves the esterification of methacrylic acid with 2-(hexahydro-1H-azepin-1-yl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Reactants: Methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, industrial processes may employ alternative catalysts or solvents to optimize the reaction.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.
Substitution Reactions: The nitrogen atom in the hexahydro-1H-azepin-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Polymerization: Polymers with varying degrees of cross-linking and mechanical properties.
Hydrolysis: Methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties for coatings, adhesives, and sealants.
Biomaterials: Investigated for use in biomedical applications such as drug delivery systems and tissue engineering due to its biocompatibility.
Surface Modification: Employed in the modification of surfaces to impart specific chemical functionalities or improve adhesion properties.
Industrial Applications: Utilized in the production of high-performance materials for automotive and aerospace industries.
作用机制
The mechanism by which 2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester exerts its effects depends on its application:
Polymerization: The compound undergoes free radical polymerization, where the double bond in the methacrylate group reacts with initiators to form long polymer chains.
Biological Interactions: In biomedical applications, the ester group can undergo hydrolysis, releasing the active components that interact with biological targets.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: Another methacrylate ester with a different amine group.
2-Propenoic acid, 2-methyl-, 2-(piperidin-1-yl)ethyl ester: Contains a six-membered nitrogen-containing ring instead of a seven-membered ring.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the properties of the resulting polymers, making it valuable for specific applications where these characteristics are desired.
属性
IUPAC Name |
2-(azepan-1-yl)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2)12(14)15-10-9-13-7-5-3-4-6-8-13/h1,3-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMILKJWVUBFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)
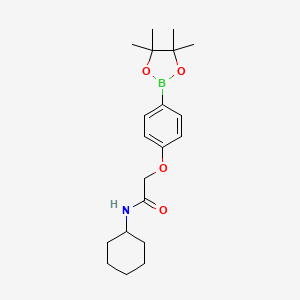
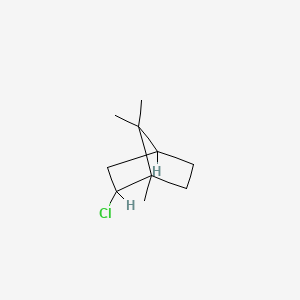
![[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate](/img/structure/B8070761.png)
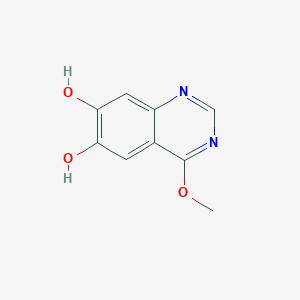
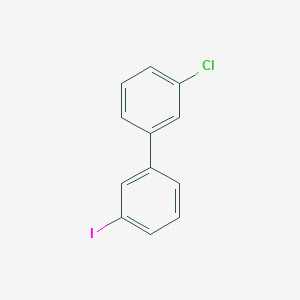
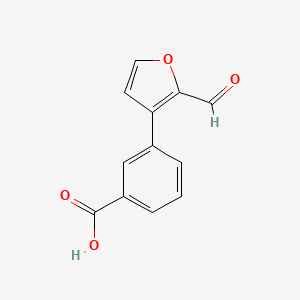
![Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070785.png)
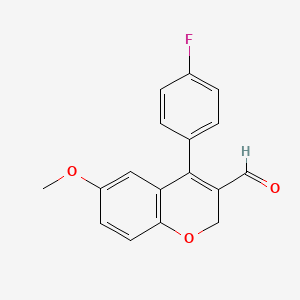
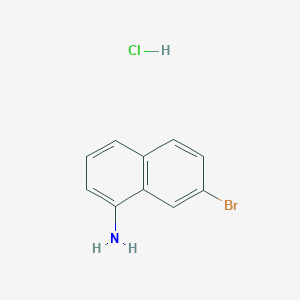
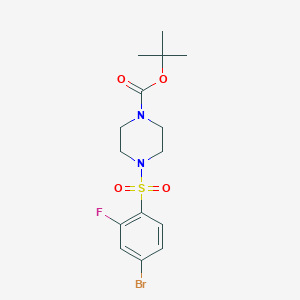
![B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid](/img/structure/B8070814.png)
